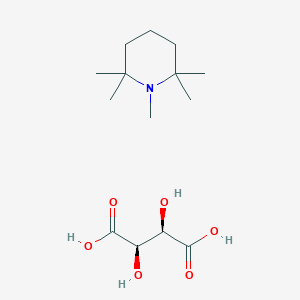

Pempidine tartrate

Overview

Description

Pempidine tartrate is a chemical compound with the molecular formula C14H27NO6. It is a ganglion-blocking drug that was first reported in 1958 and introduced as an oral treatment for hypertension . This compound is an aliphatic, sterically hindered, cyclic, tertiary amine, which is a weak base with a pKa of 11.25 .

Preparation Methods

The synthesis of pempidine tartrate involves several steps. One method involves reacting phorone with ammonia to produce 2,2,6,6-tetramethyl-4-piperidone, which is then reduced by means of the Wolff–Kishner reduction to 2,2,6,6-tetramethylpiperidine. This secondary amine is then N-methylated using methyl iodide and potassium carbonate . Another method involves reacting acetone with ammonia in the presence of calcium chloride to give 2,2,6,6-tetramethyl-4-piperidone, which is then reduced under Wolff–Kishner conditions, followed by N-methylation of the resulting 2,2,6,6-tetramethylpiperidine with methyl p-toluenesulfonate .

Chemical Reactions Analysis

Pempidine tartrate undergoes various chemical reactions, including:

Oxidation: Pempidine can be oxidized to form different products depending on the conditions and reagents used.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Scientific Research Applications

Pempidine tartrate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: this compound is used in biological studies to understand its effects on cellular processes.

Medicine: The compound has been used as a ganglion-blocking agent in the treatment of hypertension.

Industry: This compound is used in the production of other chemical compounds and pharmaceuticals.

Mechanism of Action

Pempidine tartrate exerts its effects by blocking ganglionic transmission. It acts as a neuronal nicotinic acetylcholine receptor antagonist, which inhibits the transmission of nerve impulses across autonomic ganglia . This results in a decrease in blood pressure, making it effective in the treatment of hypertension .

Comparison with Similar Compounds

Pempidine tartrate is similar to other ganglion-blocking agents such as mecamylamine and trimethaphan camsylate . it has unique properties that make it distinct:

Mecamylamine: Like this compound, mecamylamine is a ganglion-blocking agent used to treat hypertension. mecamylamine has a different chemical structure and pharmacological profile.

Trimethaphan camsylate: This compound is also used as a ganglion-blocking agent but has a shorter duration of action compared to this compound.

This compound’s unique chemical structure and properties make it a valuable compound in scientific research and medical applications.

Biological Activity

Pempidine tartrate, a ganglion-blocking agent, has been studied extensively for its pharmacological properties and biological activities. Initially introduced for the management of hypertension, it has been recognized for its role in modulating neurotransmitter responses, particularly those involving acetylcholine (ACh). This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.

Chemical and Pharmacological Profile

Pempidine is classified as an aliphatic cyclic tertiary amine with the chemical formula and a molar mass of approximately 155.285 g/mol. The compound acts primarily as a ganglionic blocker , inhibiting the transmission of nerve impulses in autonomic ganglia. This mechanism is crucial in its application for treating hypertension by reducing sympathetic nervous system activity .

Key Pharmacological Properties

- Mechanism of Action : this compound inhibits nicotinic acetylcholine receptors (nAChRs), leading to decreased neurotransmission at autonomic ganglia. It competes with ACh at receptor sites, effectively blocking the physiological response to this neurotransmitter .

- Toxicology : The LD50 values for pempidine vary based on administration routes: 74 mg/kg (intravenous), 125 mg/kg (intraperitoneal), and 413 mg/kg (oral) in mice, indicating a moderate level of toxicity that necessitates careful dosing in clinical applications .

Acetylcholine Response Modulation

Research indicates that pempidine significantly affects ACh responses in various biological systems. In studies involving the gastric mill muscles of crabs (Cancer irroratus and Cancer borealis), pempidine was shown to effectively block ACh-induced depolarizations, thus demonstrating its antagonistic properties against ACh at ganglionic sites .

Table 1: Comparative Effects of Pempidine on ACh Responses

| Agent | Effect on ACh Response | Concentration Range |

|---|---|---|

| Pempidine | Blocked | 10^-6 to 10^-4 M |

| Mecamylamine | Blocked | Variable |

| α-Bungarotoxin | No effect | 10^-7 to 10^-6 M |

Case Studies and Clinical Applications

This compound has been utilized clinically in selected cases of hypertension. One notable case involved a patient with resistant hypertension who exhibited significant blood pressure reduction upon administration of pempidine. The drug's ability to lower sympathetic outflow contributed to improved cardiovascular outcomes .

Clinical Observations

- Patient Response : In clinical settings, patients treated with pempidine reported fewer side effects compared to traditional antihypertensive agents, suggesting a favorable safety profile.

- Long-term Effects : Follow-up studies indicated sustained blood pressure control over extended periods, although careful monitoring for potential side effects remained essential.

Recent Research Findings

Recent investigations have expanded the understanding of pempidine's biological activity beyond hypertension management. For instance, a study utilizing a magnetic "fishing" assay identified pempidine as a modulator of calcium/calmodulin interactions, highlighting its potential roles in cellular signaling pathways . This finding opens avenues for further research into the compound's utility in other therapeutic areas.

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFNEINEQRQMTF-LREBCSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCC(N1C)(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-48-5 | |

| Record name | Piperidine, 1,2,2,6,6-pentamethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pempidine tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pempidine hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEMPIDINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THI82M7N4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pempidine tartrate?

A1: this compound acts as an antinicotinic agent, meaning it blocks the action of acetylcholine at nicotinic acetylcholine receptors. [, ] These receptors are found in various parts of the body, including the nervous system.

Q2: How does this compound affect learning and memory processes?

A2: Research suggests that this compound can impair passive avoidance learning in young rats, particularly when administered directly into the posteroventral hippocampo-subiculo-entorhinal area of the brain. [] This effect appears to be age-dependent, being more pronounced in younger rats (11 and 16 days old) compared to older ones (20 days old). [] This suggests a potential role of nicotinic cholinergic synapses in this specific brain region in early learning and memory formation.

Q3: Beyond its effects on the nervous system, has this compound demonstrated activity in other biological contexts?

A3: Interestingly, this compound was identified as a potential modulator of the interaction between calmodulin (CaM) and melittin (Mel). [] This protein-protein interaction is involved in various cellular processes. While the exact mechanism of modulation requires further investigation, this finding highlights the possibility of this compound having a broader range of biological activities beyond its known antinicotinic effects.

Q4: Are there any known structural analogs of this compound that exhibit similar biological activity?

A4: While the provided abstracts don't delve into specific structural analogs of this compound, they mention other antinicotinic agents like Gallamine triethiodide and α-bungarotoxin. [] These compounds, despite having different structures, also impacted passive avoidance learning in the study, suggesting they might share a similar target or mechanism of action. This highlights the potential for exploring structural modifications of this compound and similar molecules to further understand structure-activity relationships and potentially develop compounds with improved selectivity or potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.